molecular formula C9H7ClN2 B1603811 1-(6-Chloropyridin-3-YL)cyclopropanecarbonitrile CAS No. 854267-89-3

1-(6-Chloropyridin-3-YL)cyclopropanecarbonitrile

Cat. No. B1603811
M. Wt: 178.62 g/mol
InChI Key: FBIJKNDFKKNDOI-UHFFFAOYSA-N
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Description



  • Chemical Formula : C9H7ClN2

  • Molecular Weight : 178.62 g/mol

  • IUPAC Name : 1-(6-chloropyridin-3-yl)cyclopropane-1-carbonitrile

  • Physical Form : Solid

  • Purity : 95%

  • Storage Temperature : Keep in a dark place, sealed in dry conditions at room temperature.

  • Country of Origin : China





  • Synthesis Analysis



    • Information on the synthesis of this compound is not readily available in the provided sources.





  • Molecular Structure Analysis



    • The molecular structure consists of a cyclopropane ring with a cyano group attached to the 1-position of a 6-chloropyridine ring.





  • Chemical Reactions Analysis



    • Specific chemical reactions involving this compound are not mentioned in the available data.





  • Physical And Chemical Properties Analysis



    • Flash Point : 156.8°C

    • Boiling Point : 335.6±37.0°C at 760 mmHg




  • Safety And Hazards



    • Hazard Statement : H302 (Harmful if swallowed)

    • Precautionary Statements : P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.)

    • Safety Information : Keep away from ingestion and avoid contact with eyes.




  • Future Directions



    • Further research is needed to explore the potential applications and biological activity of this compound.




    Please note that the information provided is based on available data, and additional research may be required for a more detailed analysis. If you have any specific questions or need further clarification, feel free to ask!


    properties

    IUPAC Name

    1-(6-chloropyridin-3-yl)cyclopropane-1-carbonitrile
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C9H7ClN2/c10-8-2-1-7(5-12-8)9(6-11)3-4-9/h1-2,5H,3-4H2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    FBIJKNDFKKNDOI-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1CC1(C#N)C2=CN=C(C=C2)Cl
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C9H7ClN2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID60623037
    Record name 1-(6-Chloropyridin-3-yl)cyclopropane-1-carbonitrile
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID60623037
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    178.62 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    1-(6-Chloropyridin-3-YL)cyclopropanecarbonitrile

    CAS RN

    854267-89-3
    Record name 1-(6-Chloropyridin-3-yl)cyclopropane-1-carbonitrile
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID60623037
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name 1-(6-chloropyridin-3-yl)cyclopropane-1-carbonitrile
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

    Synthesis routes and methods I

    Procedure details

    To a stirred mixture of the (6-chloropyridin-3-yl)acetonitrile (8.00 g, 0.0524 mol), benzyltriethylammonium chloride (0.8 g, 0.004 mol), and 1-bromo-2-chloro-ethane (8.69 mL, 0.105 mol) was added dropwise sodium hydroxide, 50% aqueous solution (16.1 mL, 0.419 mol) at 50° C. After stirring for 2 h, the reaction mixture was diluted with water and the resulting layers were separated. The aqueous layer was extracted with dichloromethane. The combined organic layers were washed with 1N HCl and brine successively, dried with magnesium sulfate, filtered, and concentrated in-vacuo. The crude product was purified by combiflash to obtain 2.5 g of pure product as a white solid.
    Quantity
    8 g
    Type
    reactant
    Reaction Step One
    Quantity
    8.69 mL
    Type
    reactant
    Reaction Step One
    Quantity
    0.8 g
    Type
    catalyst
    Reaction Step One
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step Two
    [Compound]
    Name
    aqueous solution
    Quantity
    16.1 mL
    Type
    reactant
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    Quantity
    0 (± 1) mol
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    solvent
    Reaction Step Three

    Synthesis routes and methods II

    Procedure details

    6.5 g (0.217 mol) of 80% strength sodium hydride in white oil are suspended in 170 ml of tetrahydrofuran and a solution of 15.3 g (0.1 mol) of 6-chloro-pyridine-3-acetonitrile in 60 ml of tetrahydrofuran is added dropwise. The mixture is stirred until completion of gas evolution, cooled and a solution of 14.3 g (0.1 mol) of 1-bromo-2-chloro-ethane in 15 ml of tetrahydrofuran are added dropwise at 5°-20° C. The mixture is stirred for 2 hours at room temperature, poured into concentrated sodium chloride solution and extracted using ether. The crude product, freed from solvent, is taken up in ethyl acetate and filtered through a bed of 200 g of silica gel. 14.3 g of a brownish, semi-crystalline material are thus obtained, which is purified by bulb tube distillation. 5.8 g (32.5% of theory) of an oil, which solidifies on cooling, are distilled at an apparatus temperature of 130°-140° C. and 0.08 mbar.
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step One
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    15.3 g
    Type
    reactant
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    Quantity
    60 mL
    Type
    solvent
    Reaction Step Two
    Quantity
    14.3 g
    Type
    reactant
    Reaction Step Three
    Quantity
    15 mL
    Type
    solvent
    Reaction Step Three
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    0 (± 1) mol
    Type
    reactant
    Reaction Step Four
    Quantity
    170 mL
    Type
    solvent
    Reaction Step Five

    Synthesis routes and methods III

    Procedure details

    The title compound was prepared from (6-chloro-pyridin-3-yl)-acetonitrile and 1,2-dibromoethane following a procedure analogous to that described in Step 3 for Intermediate 4. Yield: 43% of theory; LC (method 3): tR=2.71 min; Mass spectrum (ESI+): m/z=179/181 (Cl) [M+H]+.
    Quantity
    0 (± 1) mol
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    Intermediate 4
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    0 (± 1) mol
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    Yield
    43%

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    1-(6-Chloropyridin-3-YL)cyclopropanecarbonitrile
    Reactant of Route 2
    Reactant of Route 2
    1-(6-Chloropyridin-3-YL)cyclopropanecarbonitrile
    Reactant of Route 3
    1-(6-Chloropyridin-3-YL)cyclopropanecarbonitrile
    Reactant of Route 4
    1-(6-Chloropyridin-3-YL)cyclopropanecarbonitrile
    Reactant of Route 5
    1-(6-Chloropyridin-3-YL)cyclopropanecarbonitrile
    Reactant of Route 6
    1-(6-Chloropyridin-3-YL)cyclopropanecarbonitrile

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